1-Acetyl-1,2,4-triazole

Vue d'ensemble

Description

1,2,4-Triazole is a planar molecule. The C-N and N-N distances fall into a narrow range 136 - 132 picometers, consistent with the aromaticity . It is amphoteric, being susceptible to both N-protonation and deprotonation in aqueous solution .

Synthesis Analysis

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . The synthesis of these scaffolds involves various strategies, including the use of 3-amino-1,2,4-triazole .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole is planar, with C-N and N-N distances falling into a narrow range, consistent with its aromaticity .

Chemical Reactions Analysis

1,2,4-Triazole derivatives have been synthesized and evaluated for their anticancer activity. The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 .

Physical And Chemical Properties Analysis

1-Acetyl-1,2,4-triazole has a molecular formula of C4H5N3O and an average mass of 111.102 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 241.6±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .

Applications De Recherche Scientifique

Antimicrobial Applications

1-Acetyl-1,2,4-triazole derivatives exhibit significant antimicrobial properties. They are effective against a broad spectrum of bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents. The triazole ring mimics the diphosphate moiety of DNA, interfering with the synthesis of nucleic acids in microbial cells .

Anticancer Activity

The structural flexibility of 1-Acetyl-1,2,4-triazole allows for the creation of compounds that can interact with various biological targets associated with cancer. These derivatives have been studied for their potential to inhibit cell proliferation and induce apoptosis in cancerous cells .

Antiviral Potency

Triazole compounds, including 1-Acetyl-1,2,4-triazole, have shown promise as antiviral agents. Their ability to inhibit viral replication by targeting viral enzymes or interfering with viral DNA/RNA synthesis makes them candidates for treating viral infections .

Anti-inflammatory and Analgesic Effects

Research has indicated that 1-Acetyl-1,2,4-triazole derivatives possess anti-inflammatory and analgesic activities. They can modulate the inflammatory response and are being explored for the treatment of chronic inflammatory diseases .

Antidepressant and Anxiolytic Uses

The triazole ring is a common feature in many pharmaceuticals used to treat depression and anxiety. Derivatives of 1-Acetyl-1,2,4-triazole are being investigated for their potential to act on the central nervous system to alleviate symptoms of these conditions .

Antidiabetic Applications

Some derivatives of 1-Acetyl-1,2,4-triazole have been found to exhibit antidiabetic properties. They may function by influencing insulin signaling pathways or by acting as agonists to receptors involved in glucose metabolism .

Organocatalysis

In the field of chemistry, 1-Acetyl-1,2,4-triazole derivatives are used as organocatalysts. They facilitate various chemical reactions, including the synthesis of complex organic compounds, due to their unique electronic and structural properties .

Material Science

The triazole ring structure imparts thermal stability and electronic properties that are beneficial in material science. 1-Acetyl-1,2,4-triazole derivatives are being explored for use in the creation of novel materials with specific conductive or photoreactive properties .

Mécanisme D'action

Target of Action

Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system . For instance, 1,2,4-triazole derivatives have been reported to inhibit aromatase enzyme , which plays a crucial role in the biosynthesis of estrogens . They also have been found to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities , which are key enzymes in the nervous system.

Mode of Action

The mode of action of 1-Acetyl-1,2,4-triazole involves its interaction with its targets, leading to changes in their function. For instance, by inhibiting the aromatase enzyme, the compound can potentially reduce the production of estrogens, which are involved in various physiological processes and diseases such as cancer . Similarly, by inhibiting AChE and BuChE, it can affect the levels of acetylcholine, a neurotransmitter, in the nervous system .

Biochemical Pathways

By inhibiting aromatase, it can disrupt the conversion of androgens to estrogens . By inhibiting AChE and BuChE, it can affect the breakdown of acetylcholine, thereby influencing neurotransmission .

Pharmacokinetics

Triazole compounds are generally known for their good bioavailability and stability in both acidic and basic conditions . They are also known for their ability to form hydrogen bonds with different targets, which can improve their pharmacokinetics .

Result of Action

The molecular and cellular effects of 1-Acetyl-1,2,4-triazole’s action depend on its targets and the biological context. For instance, by inhibiting aromatase, it can potentially reduce estrogen levels, which can have various effects depending on the tissue and physiological context . By inhibiting AChE and BuChE, it can potentially increase acetylcholine levels, affecting neurotransmission .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Acetyl-1,2,4-triazole. For instance, the pH of the environment can affect the compound’s stability, as triazoles are stable in both acidic and basic conditions . Other factors, such as the presence of other compounds or specific conditions within the body, can also influence its action and efficacy.

Safety and Hazards

Propriétés

IUPAC Name |

1-(1,2,4-triazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c1-4(8)7-3-5-2-6-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGDTYAVPSJOSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166066 | |

| Record name | 1-Acetyl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15625-88-4 | |

| Record name | 1-Acetyl-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015625884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetyl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

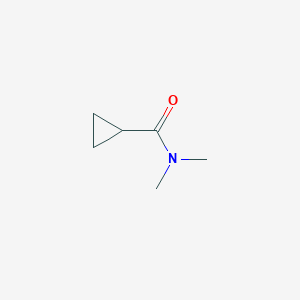

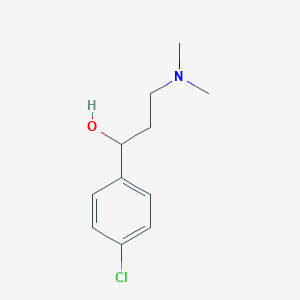

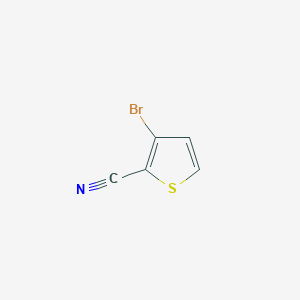

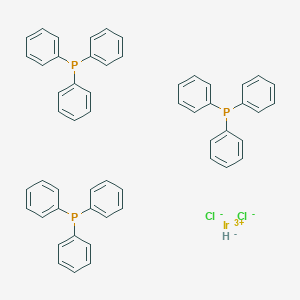

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

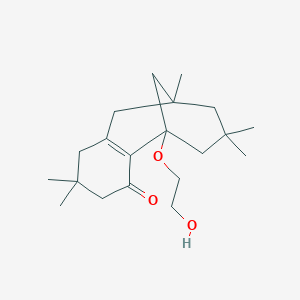

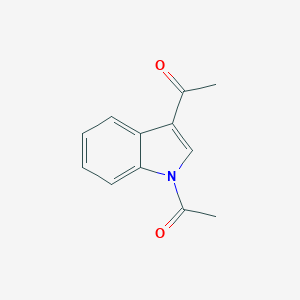

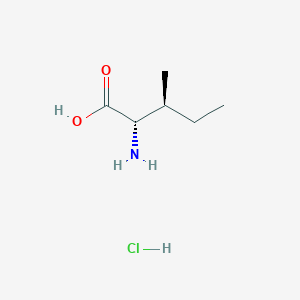

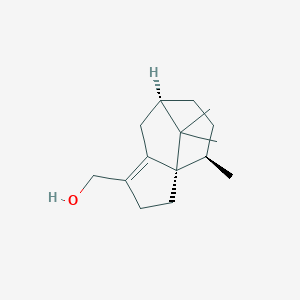

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of the water-catalyzed hydrolysis of 1-acetyl-1,2,4-triazole?

A: Research suggests that the water-catalyzed hydrolysis of 1-acetyl-1,2,4-triazole proceeds through a cyclic transition state involving four water molecules []. This conclusion is based on proton inventory experiments, which analyze the rate of reaction in varying mixtures of H2O and D2O. The observed downward curvature in the proton inventory plots supports a mechanism where multiple proton transfers occur in a concerted manner within the cyclic transition state.

Q2: How do changes in ionic strength affect the rate of 1-acetyl-1,2,4-triazole hydrolysis?

A: Studies show that increasing ionic strength leads to a slight decrease in the rate of hydrolysis for 1-acetyl-1,2,4-triazole []. While the effect is relatively small, it suggests that changes in the solvation shell surrounding the reacting species, influenced by ionic strength, can subtly impact the reaction kinetics.

Q3: What role does solvent structure play in the neutral hydrolysis of 1-acetyl-1,2,4-triazole and similar compounds?

A: Research comparing reaction rates under isobaric and isochoric conditions provides insights into the role of solvent structure during hydrolysis []. For 1-acetyl-1,2,4-triazole, the rate of neutral hydrolysis increases more rapidly with temperature under isochoric conditions. This suggests that the activation process involves a decrease in hydrophobic character and likely disrupts water-water interactions, leading to the production of labile water molecules. Similar trends were observed for the related compound 1-benzoyl-3-phenyl-1,2,4-triazole.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

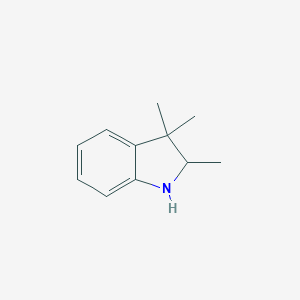

![[1]Pyrindin-4-ol, 1-methyloctahydro-](/img/structure/B99444.png)